molecular formula C38H60O2 B589787 9-cis-Retinyl Linoleate CAS No. 79299-81-3

9-cis-Retinyl Linoleate

Cat. No.: B589787
CAS No.: 79299-81-3
M. Wt: 548.896
InChI Key: XJKITIOIYQCXQR-WRXPCABDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-cis-Retinyl Linoleate is a characterized chemical compound provided as a high-purity reference standard. It is intended for analytical applications such as method development, method validation (AMV), and Quality Control (QC) during the synthesis and formulation stages of drug development . This compound serves as a stable and traceable standard to ensure accuracy and compliance with regulatory guidelines, providing a benchmark against pharmacopeial standards (USP/EP) . Retinyl esters like this compound are storage forms of vitamin A (retinol) in the body, formed through the esterification of retinol with a fatty acid, in this case, linoleic acid . The enzymatic activity of lecithin:retinol acyltransferase (LRAT) is primarily responsible for the formation of such retinyl esters in vivo . In a research context, the 9-cis configuration is of significant interest due to its role in retinoid signaling pathways. 9-cis isomers of retinoids, such as 9-cis-retinoic acid, are endogenous ligands for retinoid X receptors (RXRs) . RXR is a universal partner in type II nuclear receptor heterodimers, making it a central component in signaling pathways related to cell differentiation, growth, and development . Studying related 9-cis-retinoids provides insights into critical physiological and developmental processes, including neural differentiation and adipogenesis . This product is offered for analytical and research purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use. All information provided is for informational purposes. Researchers should handle this material with care and in accordance with all applicable laboratory safety procedures.

Properties

CAS No.

79299-81-3

Molecular Formula

C38H60O2

Molecular Weight

548.896

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+

InChI Key

XJKITIOIYQCXQR-WRXPCABDSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Synonyms

9-cis-Retinol Linoleate; 

Origin of Product

United States

Biosynthesis and Enzymatic Formation of 9 Cis Retinyl Linoleate

The formation of 9-cis-retinyl linoleate (B1235992) is not a direct, single-step process but rather depends on the availability of its precursor, 9-cis-retinol (B22316), and the action of specific esterifying enzymes. The biosynthesis is primarily a two-part process: the generation of 9-cis-retinol and its subsequent esterification with linoleic acid.

Research indicates that cell homogenates from the human hepatoma cell line Hep G2 can convert all-trans-retinol into 9-cis-retinal (B17824). This suggests the existence of an upstream enzymatic pathway capable of producing the 9-cis-retinoid structure from the more common all-trans form. This 9-cis-retinal can then be reduced to 9-cis-retinol, providing the necessary substrate for esterification.

Once 9-cis-retinol is present, its esterification to form 9-cis-retinyl linoleate is catalyzed by the same enzymes responsible for esterifying all-trans-retinol. Studies using hepatic-derived cell lines, including Hep G2 and HSC-T6 (stellate cells), have demonstrated that these cells effectively esterify 9-cis-retinol when it is supplied to them. nih.gov Two key enzymes are implicated in this process:

Lecithin:retinol (B82714) acyltransferase (LRAT): This enzyme is a major contributor to retinyl ester formation in the body, including in the liver and the retinal pigment epithelium (RPE) of the eye. nih.govnih.gov LRAT catalyzes a transesterification reaction, transferring a fatty acyl group, such as linoleate, from the sn-1 position of a membrane lipid called phosphatidylcholine directly to the hydroxyl group of retinol. nih.govpnas.orgnih.gov This reaction is crucial for both the storage of vitamin A and for providing the substrate for the visual cycle. pnas.orgacs.org

Acyl-CoA:retinol acyltransferase (ARAT): This enzyme provides an alternative pathway for retinol esterification. nih.gov Unlike LRAT, ARAT utilizes fatty acids that have been activated with coenzyme A (acyl-CoAs) as the donor for the esterification reaction. nih.gov Both LRAT and ARAT activities have been observed in liver cells capable of producing 9-cis-retinyl esters. nih.gov

Interestingly, competitive uptake assays in HSC-T6 stellate cells have shown that ARAT preferentially esterifies 9-cis-retinol over all-trans-retinol, suggesting a potential selectivity for this isomer under certain cellular conditions.

Table 1: Enzymes in this compound Formation
EnzymeAcyl Group DonorMechanismPrimary Location/Function
Lecithin:retinol acyltransferase (LRAT)PhosphatidylcholineTransfers a fatty acid (e.g., linoleate) from phosphatidylcholine to 9-cis-retinol. nih.govpnas.orgLiver, Retinal Pigment Epithelium (RPE); Vitamin A storage and visual cycle. nih.govnih.gov
Acyl-CoA:retinol acyltransferase (ARAT)Fatty Acyl-CoATransfers a fatty acid from an activated Acyl-CoA molecule to 9-cis-retinol. nih.govnih.govLiver; Vitamin A storage. nih.gov

Potential Non Enzymatic Isomerization Processes

Beyond direct enzymatic synthesis from a 9-cis precursor, the formation of 9-cis-retinyl linoleate (B1235992) could theoretically occur through the non-enzymatic isomerization of its all-trans counterpart. Retinoids are known to be chemically reactive and can isomerize under various conditions, a process that does not rely on a specific enzyme. acs.org This isomerization can happen to the precursor, all-trans-retinol, before it is esterified, or potentially to the all-trans-retinyl ester itself.

Several factors are known to promote the non-enzymatic conversion of all-trans retinoids to a mixture of isomers, which includes the 9-cis form:

Light and Photoisomerization: Exposure to light, particularly UV light, is a well-documented cause of retinoid isomerization. nih.goviarc.fr Studies have shown that simply incubating all-trans-retinol in standard cell culture medium can lead to the formation of a mixture of isomers, including 9-cis-retinol (B22316). nih.gov This photoisomerization can also occur with retinyl esters, with the specific products and yields depending on factors like the solvent and the presence of sensitizers. acs.org

Thiols and Radicals: The isomerization of retinoic acid has been shown to be mediated by thiol groups, such as those found in the amino acid cysteine or the antioxidant glutathione. nih.govcore.ac.uk This process is thought to involve thiol radicals, as the reaction can be stopped by free-radical trapping agents. core.ac.uk While this has been demonstrated for retinoic acid, it points to a plausible chemical mechanism that could affect other retinoids like retinol (B82714) and its esters.

Chemical Catalysts: In laboratory settings, certain chemicals can catalyze isomerization. For instance, iodine has been used to convert all-trans-retinal (B13868) into an equilibrium mixture containing various isomers, including the 9-cis form. acs.org

However, it is important to note the limitations and context of these non-enzymatic pathways. Research using bovine liver microsomes found that while they could isomerize all-trans-retinoic acid to its 9-cis form, they did not produce significant amounts of 9-cis-retinoids when all-trans-retinol or all-trans-retinal were used as the starting material. nih.govresearchgate.net Furthermore, while non-enzymatic isomerization from other cis-isomers (like 11-cis and 13-cis) back to the all-trans form occurs, this process is notably less efficient for 9-cis-retinol, suggesting it is comparatively more stable under those conditions. nih.gov

Table 2: Factors in Potential Non-Enzymatic Isomerization
FactorDescriptionAffected Molecule(s)Notes
Light (Photoisomerization)Energy from photons (e.g., UV light) causes a change in the double-bond geometry. nih.govAll-trans-retinol, Retinyl esters. nih.govacs.orgCan occur in solution without enzymes; product mixture is often complex. acs.org
Thiol Groups / RadicalsChemical reaction mediated by thiol radicals leads to isomerization. core.ac.ukAll-trans-retinoic acid. nih.govcore.ac.ukBlocked by free-radical scavengers; suggests a radical-based mechanism. core.ac.uk
Chemical CatalystsSubstances like iodine can be used experimentally to induce isomerization. acs.orgAll-trans-retinal. acs.orgMainly used for chemical synthesis, not a physiological process.

Metabolism and Interconversion of 9 Cis Retinyl Linoleate

Hydrolysis of 9-cis-Retinyl Linoleate (B1235992)

The initial and rate-limiting step in the mobilization of retinoid stores is the hydrolysis of retinyl esters. mdpi.com This process cleaves the ester bond, releasing free retinol (B82714) and the corresponding fatty acid. In the case of 9-cis-retinyl linoleate, this reaction yields 9-cis-retinol (B22316) and linoleic acid.

The enzymatic cleavage of retinyl esters is catalyzed by a class of enzymes known as retinyl ester hydrolases (REH). nih.govnih.gov These enzymes are non-specific carboxylesterases capable of acting on various retinyl esters. nih.gov Studies on retinyl ester hydrolase activity from pig liver homogenates have demonstrated that these enzymes can effectively hydrolyze cis-isomers of retinyl esters. nih.govcapes.gov.br

Research has shown that REH activity exhibits a preference for certain geometric isomers. In pig liver, the hydrolysis rate for 9-cis-retinyl palmitate was found to be 2.4 times greater than that for all-trans-retinyl palmitate. nih.govdissertation.com This indicates that the 9-cis configuration is a viable, and even preferred, substrate for some hepatic REH enzymes. dissertation.com Similarly, in the retinal pigment epithelium (RPE) of the eye, REH activities are present to hydrolyze stored retinyl esters, although these enzymes show a strong preference for the 11-cis isomer, which is crucial for the visual cycle. nih.gov However, they still exhibit activity towards other isomers, including 9-cis-retinyl palmitate, albeit at lower rates. nih.gov

Table 1: Relative Hydrolysis Rates of Retinyl Palmitate Isomers by Pig Liver REH

Retinyl Palmitate Isomer Relative Hydrolysis Rate (± SE)
9,13-cis- 6.8 ± 0.5
13-cis- 5.7 ± 0.5
9-cis- 2.4 ± 0.1
all-trans- 1.0

Data sourced from studies on pig liver homogenates, normalized to the activity for all-trans-retinyl palmitate. nih.gov

Retinyl ester hydrolysis occurs in various tissues and cellular compartments where vitamin A is stored and metabolized. The liver is the primary storage site for the body's retinoid reserves, with about 80-90% stored as retinyl esters. nih.gov Within the liver, this metabolic activity is found in both parenchymal cells (hepatocytes) and non-parenchymal hepatic stellate cells (HSCs), which are the main storage site for hepatic retinyl esters. nih.govmdpi.comnih.gov

Upon uptake of chylomicron remnants containing retinyl esters, hydrolysis occurs within the endocytic pathway of hepatocytes. mdpi.comnih.gov The released retinol can then be re-esterified for storage in cytosolic lipid droplets within hepatocytes or, more significantly, in HSCs. mdpi.com REH activity is also localized to the endoplasmic reticulum, where it is thought to be involved in the mobilization of retinol from stored esters. nih.gov The mobilization from these stores is a regulated process, ensuring a steady supply of retinol to peripheral tissues. mdpi.com In rats with depleted liver reserves, REH activity is significantly higher, suggesting a homeostatic control mechanism. dissertation.com

Conversion to Downstream Retinoid Metabolites

Following hydrolysis, the liberated 9-cis-retinol enters a two-step oxidation pathway to become the biologically active 9-cis-retinoic acid. researchgate.net This pathway is analogous to the well-established conversion of all-trans-retinol to all-trans-retinoic acid. pnas.org

The direct product of the hydrolysis of this compound by retinyl ester hydrolase is 9-cis-retinol. This enzymatic reaction is essential as it converts the storage form of the retinoid into a substrate that can be further metabolized. In vitro studies using liver cell homogenates have confirmed that both Hep G2 hepatoma cells and HSC-T6 stellate cells can hydrolyze 9-cis-retinyl esters to form 9-cis-retinol. nih.gov

The final step in the metabolic activation is the irreversible oxidation of 9-cis-retinal (B17824) to 9-cis-retinoic acid. pnas.orgmpg.de This reaction is catalyzed by several cytosolic aldehyde dehydrogenases (ALDHs), also referred to as retinaldehyde dehydrogenases (RALDHs). hmdb.campg.de While the metabolism of all-trans-retinoic acid has been studied more extensively, it is understood that 9-cis-retinal serves as a substrate for these enzymes to form 9-cis-retinoic acid. oup.comwho.int The resulting 9-cis-retinoic acid is a potent signaling molecule that acts as a high-affinity ligand for retinoid X receptors (RXRs), which play a central role in regulating the expression of a wide array of genes involved in cellular processes. nih.govnih.govmpg.de

Isomerization Dynamics with Other Retinoid Forms

The metabolism of this compound is intrinsically linked to its isomerization into other biologically significant retinoid forms. This process is crucial for its subsequent physiological functions, including its role in vision and gene regulation. The dynamics of this interconversion, particularly with all-trans and 13-cis retinoids, and the comparative metabolic fates of these isomers are complex and subject to enzymatic control and tissue-specific conditions.

Interconversion with All-trans and 13-cis Retinoids

The conversion of 9-cis-retinoids to other isomers, such as all-trans-retinoic acid and 13-cis-retinoic acid, is a pivotal aspect of retinoid metabolism. While this compound itself is a storage or transport form, its hydrolysis product, 9-cis-retinol, can be oxidized to 9-cis-retinal and subsequently to 9-cis-retinoic acid. This 9-cis-retinoic acid can then undergo isomerization.

Studies have shown that the interconversion between these isomers can be catalyzed by various factors. For instance, bovine liver membranes have been demonstrated to isomerize all-trans-retinoic acid into 9-cis-retinoic acid and 13-cis-retinoic acid, a process that appears to be mediated by thiol groups. researchgate.net In rat conceptal homogenates, the conversion of both 13-cis-retinoic acid and 9-cis-retinoic acid to all-trans-retinoic acid is a rapid, enzyme-catalyzed reaction. nih.gov This suggests the presence of a specific isomerase in these tissues. nih.gov

The equilibrium of this interconversion is a key factor. For example, the isomerization of all-trans-retinoic acid can generate a concentration of 9-cis-retinoic acid that approaches its equilibrium concentration of about 15%. researchgate.net Furthermore, the consumption of liver, which contains 9-cis-retinol, can lead to an increase in plasma concentrations of 9-cis-retinoic acid and its metabolite, 9,13-di-cis-retinoic acid. who.int This highlights the dietary influence on the in vivo pool of 9-cis retinoids available for interconversion.

The process is not unidirectional. While 9-cis-retinoic acid can be formed from all-trans-retinoic acid, the reverse is also true. researchgate.netnih.gov This dynamic equilibrium ensures that the various retinoid isomers are available to fulfill their specific biological roles. For example, all-trans-retinoic acid is crucial for activating retinoic acid receptors (RARs), while 9-cis-retinoic acid is a ligand for both RARs and retinoid X receptors (RXRs). drugbank.comnih.gov The interconversion allows the biological system to modulate the activation of these distinct signaling pathways.

It's also important to note that the isomerization can occur at different stages of the retinoid metabolic pathway. While much of the research has focused on the interconversion of retinoic acid isomers, there is evidence that isomerization can also happen at the level of retinol. researchgate.net However, studies with bovine liver microsomes did not find significant formation of 9-cis-retinoids from all-trans-retinol or all-trans-retinal (B13868), suggesting that the primary point of isomerization may be at the retinoic acid level in this system. researchgate.net

Comparative Metabolic Fates Across Different Isomers

The metabolic fates of 9-cis, all-trans, and 13-cis retinoids exhibit both similarities and distinct differences, which are influenced by the specific isomer and the tissue context. Following their formation or interconversion, these retinoid isomers are subject to further metabolism, including oxidation and conjugation, leading to their eventual elimination.

Oxidation: Cytochrome P450 (P450) enzymes play a significant role in the oxidation of retinal isomers. P450 1A1 is highly active in converting all-trans-, 9-cis-, and 13-cis-retinal (B14616) to their corresponding retinoic acids. nih.gov This enzyme also facilitates the 4-hydroxylation of all-trans- and 13-cis-retinal. nih.gov In contrast, the 4-hydroxylation of 9-cis-retinal is most actively catalyzed by P450s 2B4 and 2C3. nih.gov P450 1A2 can oxidize both all-trans- and 9-cis-retinal to their 4-oxo derivatives. nih.gov These findings indicate that different P450 isozymes have distinct substrate specificities for the various retinoid isomers, leading to different metabolic pathways.

Esterification and Hydrolysis: The esterification of retinol isomers is another key metabolic step. In hepatic-derived cell lines, 9-cis-retinol is esterified, likely by acyl-CoA:retinol acyltransferase and lecithin:retinol acyltransferase. nih.gov The resulting 9-cis-retinyl esters can then be hydrolyzed by retinyl ester hydrolase(s). nih.gov Interestingly, studies on the hydrolysis of various retinyl palmitate isomers have shown that 11-cis-retinyl palmitate is preferentially hydrolyzed compared to 9-cis-, 13-cis-, and all-trans-retinyl palmitates. This suggests a stereospecificity in the enzymes responsible for mobilizing retinol from its esterified storage forms.

Tissue-Specific Metabolism and Uptake: The metabolic fate of retinoid isomers can also vary between different cell types. For example, when provided with equimolar concentrations of all-trans- and 9-cis-retinol, Hep G2 hepatoma cells preferentially incorporate all-trans-retinol, whereas HSC-T6 stellate cells show no preference. nih.gov

In the context of the visual cycle, the metabolism of retinoid isomers is highly specialized. The canonical visual cycle relies on the conversion of all-trans-retinal back to 11-cis-retinal (B22103) to regenerate visual pigments. nih.govnih.gov The administration of 9-cis-retinyl acetate (B1210297), a prodrug of 9-cis-retinal, can lead to the formation of isorhodopsin, a functional visual pigment, demonstrating an alternative pathway for vision restoration. arvojournals.org In this scenario, the RPE stores significant amounts of 9-cis-retinyl esters. arvojournals.org

Interconversion and Biological Activity: The interconversion between isomers directly impacts their biological activity. For instance, 13-cis-retinoic acid can isomerize to all-trans-retinoic acid, which is a more potent activator of RARs. pnas.org Similarly, the biological effects of 9-cis-retinoic acid in human keratinocytes may be partly mediated by its conversion to all-trans-retinoic acid, suggesting a prodrug/drug relationship in this context. drugbank.com

The table below summarizes the key enzymes involved in the metabolism of different retinoid isomers and their primary metabolic products.

IsomerKey Metabolic EnzymesPrimary Metabolic Products/Fates
9-cis-Retinal P450 1A1, P450 2B4, P450 2C3, P450 1A29-cis-Retinoic acid, 4-hydroxy-9-cis-retinal, 4-oxo-9-cis-retinal
All-trans-Retinal P450 1A1, P450 1A2All-trans-Retinoic acid, 4-hydroxy-all-trans-retinal, 4-oxo-all-trans-retinal
13-cis-Retinal P450 1A113-cis-Retinoic acid, 4-hydroxy-13-cis-retinal
9-cis-Retinol Acyl-CoA:retinol acyltransferase, Lecithin:retinol acyltransferase, Retinyl ester hydrolase(s)9-cis-Retinyl esters
9-cis-Retinoic Acid Isomerase(s)All-trans-Retinoic acid, 13-cis-Retinoic acid, 9,13-di-cis-Retinoic acid
All-trans-Retinoic Acid Isomerase(s)9-cis-Retinoic acid, 13-cis-Retinoic acid
13-cis-Retinoic Acid Isomerase(s)All-trans-Retinoic acid

Cellular Transport, Uptake, and Intracellular Fate of 9 Cis Retinyl Linoleate

Extracellular Transport Mechanisms

Following absorption from the diet, retinyl esters, including 9-cis-retinyl linoleate (B1235992), are incorporated into chylomicrons within intestinal cells. researchgate.netamegroups.org These large lipoprotein particles are then secreted into the lymphatic system, eventually entering the bloodstream. amegroups.org In the circulation, chylomicrons are the primary carriers of dietary fats and fat-soluble vitamins. researchgate.netyoutube.com

As chylomicrons circulate, they are acted upon by lipoprotein lipase, which hydrolyzes the triglycerides, leading to the formation of chylomicron remnants. nih.gov These remnants, still containing retinyl esters, are primarily cleared by the liver. nih.gov Retinyl esters can also be found associated with other lipoproteins such as Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL) in the fasting state. nih.gov The liver can secrete retinyl esters in nascent VLDL particles. As VLDL is metabolized to LDL, some of the retinyl esters remain with these particles. nih.gov

The specific fatty acid composition of the retinyl esters within chylomicrons can be influenced by the dietary fats consumed. researchgate.net For instance, a meal rich in linoleic acid would likely result in a higher proportion of retinyl linoleate in the chylomicrons.

While retinyl esters are transported within lipoproteins, the primary transport protein for retinol (B82714) (the alcohol form of vitamin A) in the blood is Retinol-Binding Protein 4 (RBP4). nih.govwikipedia.org RBP4, a 21 kDa protein synthesized mainly in the liver, binds to one molecule of retinol and circulates in a complex with transthyretin (TTR). nih.govwikipedia.org This complex prevents the small RBP4 molecule from being filtered out by the kidneys. nih.gov

The cellular uptake of retinol from the RBP4-retinol complex is mediated by the cell-surface receptor STRA6 (STimulated by Retinoic Acid 6). nih.govoup.com STRA6 is a multi-transmembrane protein that binds to the RBP4-retinol complex and facilitates the transport of retinol across the cell membrane. nih.govmdpi.com This process does not involve the internalization of RBP4 itself. elifesciences.org

While RBP4's primary ligand is all-trans-retinol, the broader retinoid transport system it is part of is relevant to 9-cis-retinoids. After cellular uptake and intracellular processing, 9-cis-retinol (B22316) can be esterified to form esters like 9-cis-retinyl linoleate for storage. Conversely, stored 9-cis-retinyl esters can be hydrolyzed to release 9-cis-retinol, which could then potentially be transported out of the cell and bind to RBP4 for transport to other tissues, although this is less characterized than the all-trans-retinol pathway. The expression of STRA6 can be upregulated by retinoic acid, suggesting a feedback mechanism for regulating retinoid uptake. nih.gov Studies have shown that 9-cis-retinal (B17824) can promote the STRA6-mediated transport of retinol from holo-RBP to intracellular binding proteins. nih.gov

Intracellular Uptake and Transport

In addition to receptor-mediated transport, free retinol can also cross cell membranes via passive diffusion due to its lipophilic nature. nih.govnih.gov While receptor-mediated uptake via STRA6 is a highly regulated process, passive diffusion provides another route for retinoids to enter cells, particularly when present at higher concentrations. The movement of retinol within the cell membrane is unrestricted and similar to that of lipids, suggesting it is not tightly bound to membrane proteins. nih.gov This free diffusion allows retinol to move both laterally within the membrane and axially along the length of cellular structures like rod outer segments. nih.gov

Once inside the cell, retinoids are bound by specific intracellular chaperones known as Cellular Retinol-Binding Proteins (CRBPs). nih.gov These proteins play a crucial role in solubilizing the hydrophobic retinoids in the aqueous cytoplasm, protecting them from degradation, and channeling them to the appropriate metabolic enzymes. nih.govnih.gov CRBPI is widely expressed in various tissues and is essential for retinol storage in the liver. nih.govnih.gov CRBPII is predominantly found in the absorptive cells of the small intestine and is involved in the uptake and metabolism of dietary retinoids. researchgate.net

These binding proteins facilitate the delivery of retinol to enzymes responsible for its esterification into retinyl esters for storage or its oxidation to retinoic acid. nih.govresearchgate.net For instance, CRBPI can present retinal to reductases for conversion back to retinol. nih.gov The presence of CRBPs can influence the rate of these enzymatic reactions. nih.gov

Both CRBPI and CRBPII have been shown to bind 9-cis-retinol and 9-cis-retinal with high affinity, although these affinities are somewhat lower than for their all-trans counterparts. researchgate.netnih.gov This binding is significant as it suggests that CRBPs can chaperone 9-cis-retinoids within the cell, making them available for enzymatic processes such as the biosynthesis of 9-cis-retinoic acid. nih.govnih.gov Notably, neither CRBPI nor CRBPII shows significant binding to 9-cis-retinoic acid. researchgate.netnih.gov

The differential binding affinities of CRBPI and CRBPII for 9-cis-retinoids may indicate unique roles for these two proteins in the metabolism of these specific isomers. nih.gov The chaperoning of 9-cis-retinoids by CRBPs is consistent with a model where these proteins deliver their ligands to enzymes that recognize the retinoid-binding protein complex. researchgate.netnih.gov

Below is a table summarizing the apparent dissociation constants (K'd) for the binding of 9-cis-retinoids to CRBPI and CRBPII.

CompoundCRBPI K'd (nM)CRBPII K'd (nM)
9-cis-Retinol1168
9-cis-Retinal85
9-cis-Retinoic AcidNo significant bindingNo significant binding

Membrane Transporter Involvement

The uptake of retinoids from circulation into target cells is a critical, protein-mediated process. The primary transporter responsible for the cellular uptake of retinol, the precursor to this compound, is the multitransmembrane cell-surface receptor known as Stimulated by Retinoic Acid 6 (STRA6). nih.govnih.gov STRA6 functions as a specific receptor for retinol-binding protein (RBP), the carrier protein that transports retinol in the bloodstream. nih.govnih.gov Upon binding of the RBP-retinol complex (holo-RBP), STRA6 facilitates the transport of retinol across the plasma membrane into the cytoplasm. nih.govnih.gov

The efficiency of this transport is significantly enhanced by its functional coupling with the intracellular enzyme Lecithin:retinol acyltransferase (LRAT). nih.govjensenlab.org LRAT catalyzes the esterification of retinol, converting it into a retinyl ester. nih.gov This rapid conversion effectively traps the retinoid inside the cell by creating a concentration gradient that favors further retinol influx. nih.govnih.gov

While STRA6 is highly effective for all-trans-retinol, its activity with other isomers is more nuanced. Studies have indicated that all-trans isomers are more potent stimulators of STRA6-mediated vitamin A uptake compared to 9-cis isomers. mdpi.com Although 9-cis-retinoids can bind to RBP, their ability to effectively pass through the STRA6 transporter appears to be less efficient. mdpi.com Nevertheless, 9-cis-retinal has been shown to promote the STRA6-mediated transport of retinol from holo-RBP to cellular retinol-binding protein-I (CRBP1). amegroups.org

Transporter/Receptor Function Substrate Specificity Key Interactions
STRA6 Facilitates transport of retinol across the cell membrane from extracellular Retinol-Binding Protein (RBP). nih.govnih.govPreferentially transports all-trans-retinol; less efficient with 9-cis isomers. mdpi.comFunctionally coupled with LRAT to drive retinol uptake. nih.govjensenlab.org
LRAT Intracellular enzyme that esterifies retinol to form retinyl esters, trapping it within the cell. nih.govwikipedia.orggenecards.orgActs on all-trans-retinol and 9-cis-retinol. nih.govCouples with STRA6 activity to create a gradient for retinol influx. nih.govnih.gov

Intracellular Storage and Mobilization

Once inside the cell, 9-cis-retinol is subject to metabolic processes that dictate its fate, primarily esterification for storage or oxidation to its active forms. The storage mechanism is crucial for maintaining a non-toxic, readily available pool of retinoids.

Retinyl esters, such as this compound, represent the primary storage form of vitamin A in the body. nih.govnih.gov These hydrophobic molecules are sequestered from the aqueous cytoplasm into specialized organelles known as lipid droplets. nih.govmdpi.com This storage occurs in various tissues, but the liver and the eye's retinal pigment epithelium (RPE) are the most significant sites. nih.gov

In the liver, hepatic stellate cells are the primary reservoir for vitamin A, storing retinyl esters in large lipid droplets. mdpi.com In the RPE, these retinyl ester storage particles are specifically referred to as retinosomes. nih.govsemanticscholar.org These retinosomes are essential for the visual cycle, serving as the substrate pool for the generation of the visual chromophore. nih.govsemanticscholar.org

The formation of these storage esters is catalyzed predominantly by LRAT, which transfers a fatty acyl group from phosphatidylcholine to retinol. nih.govnih.gov While retinyl palmitate is often the most abundant ester, other forms, including retinyl oleate, stearate (B1226849), and linoleate, are also present. nih.gov Studies using precursors like 9-cis-retinyl acetate (B1210297) have demonstrated that they are converted into fatty acid 9-cis-retinyl esters and accumulate in hepatic lipid droplets, confirming that these organelles serve as a reservoir for 9-cis-retinoids. nih.gov

Cellular retinoid homeostasis is tightly controlled by a dynamic equilibrium between retinol esterification for storage and the hydrolysis of retinyl esters for mobilization. nih.gov This balance ensures that sufficient retinoid is available for biological functions without reaching cytotoxic concentrations of active forms like retinoic acid.

The sequestration of 9-cis-retinol into this compound via LRAT is a key regulatory step. nih.govnih.gov By converting retinol into an inert storage form, LRAT prevents its oxidation to retinoic acid, thereby modulating the activity of nuclear receptors. nih.gov The expression of the LRAT gene itself is responsive to retinoic acid, creating a positive feedback loop; high levels of retinoic acid can upregulate LRAT expression, which in turn promotes the storage of retinol as esters and limits the synthesis of more retinoic acid. nih.gov

The mobilization of stored 9-cis-retinyl esters from lipid droplets is accomplished by the action of various retinyl ester hydrolases (REH). nih.govnih.gov These enzymes catalyze the reverse reaction, liberating 9-cis-retinol from its esterified form. nih.gov The released 9-cis-retinol can then be transported to other tissues or oxidized within the cell to 9-cis-retinal and subsequently 9-cis-retinoic acid to carry out its functions in vision and gene regulation. nih.govnih.gov This regulated interplay between LRAT and REH activities is fundamental to maintaining the precise intracellular concentrations of various retinoid species.

Process Key Enzyme(s) Cellular Location Function
Esterification (Storage) Lecithin:retinol acyltransferase (LRAT) nih.govEndoplasmic Reticulum genecards.orgConverts 9-cis-retinol to 9-cis-retinyl esters for storage in lipid droplets. nih.govnih.gov
Hydrolysis (Mobilization) Retinyl Ester Hydrolase (REH) nih.govCytoplasm/Lipid DropletsReleases 9-cis-retinol from stored 9-cis-retinyl esters. nih.govnih.gov

Molecular Mechanisms and Signaling Pathways Linked to 9 Cis Retinoids Derived from 9 Cis Retinyl Linoleate

Nuclear Receptor Activation by 9-cis-Retinoic Acid

At the heart of 9-cis-retinoid signaling is the activation of the Retinoid X Receptors (RXRs). 9-cis-retinoic acid (9-cis-RA), an isomer of all-trans-retinoic acid (ATRA), has been identified as a high-affinity ligand that directly binds to and activates RXRs. nih.govnih.gov This discovery was significant, as it pointed to a distinct signaling pathway from the one activated by ATRA, which primarily binds to Retinoic Acid Receptors (RARs). nih.govnih.gov

9-cis-retinoic acid has been identified as a high-affinity ligand and potent activator for the retinoid X receptor (RXR). nih.govnih.gov In transfection assays, it has been shown to be up to 40-fold more potent than all-trans-RA in activating RXR. nih.gov The identification of 9-cis-RA in tissues like the liver and kidney suggests its existence as a natural hormone, although its physiological relevance as the primary endogenous RXR ligand has been a subject of discussion due to observations of low in vivo concentrations in some contexts. nih.govplos.orgub.edu Besides 9-cis-RA, other potential endogenous ligands like 9-cis-13,14-dihydroretinoic acid have also been proposed. plos.orgwikipedia.org The binding of an agonist ligand, such as 9-cis-RA, to the ligand-binding domain (LBD) of RXR induces a conformational change in the receptor. ub.edu This change is a critical first step, triggering the dissociation of corepressor proteins and the recruitment of coactivator complexes, which ultimately enables the regulation of gene transcription. ub.eduwikipedia.org

nih.govnih.govplos.orgnih.govnih.govplos.orgub.eduwikipedia.org
Table 1: Characteristics of 9-cis-Retinoic Acid as an RXR Ligand
CharacteristicDescriptionSource
Receptor SpecificityBinds with high affinity to all three Retinoid X Receptor (RXR) subtypes (α, β, γ). Also binds to Retinoic Acid Receptors (RARs).
Activation PotencyIdentified as a potent, high-affinity ligand for RXRs, capable of inducing transcriptional activity. It is significantly more potent than all-trans-RA in activating RXR-mediated transcription.
Endogenous StatusDetected in biological tissues such as liver and kidney, suggesting it is a natural hormone. However, its physiological role is debated due to potentially low endogenous concentrations in some models.
Mechanism of ActionBinding to the RXR ligand-binding domain induces a conformational change, leading to the release of corepressors and recruitment of coactivators to modulate gene expression.

Upon ligand activation, RXRs can form two types of functional DNA-binding units: homodimers (RXR/RXR) and heterodimers with other nuclear receptors. acs.orgembopress.org The most prominent and physiologically significant of these are the heterodimers formed with Retinoic Acid Receptors (RXR/RAR). nih.govnih.gov These RXR/RAR heterodimers are considered the primary functional units that regulate retinoid-responsive genes in many cell types, including human keratinocytes. nih.govnih.gov

The formation and stability of these dimers are influenced by ligand binding. acs.org While 9-cis-RA can induce the formation of RXR homodimers, the presence of ligands for both RXR and its partner receptor (like RAR) can stabilize and enhance the formation of heterodimers. acs.orgembopress.org In the context of RXR/RAR heterodimers, the transcriptional activity is often controlled by the RAR partner, a phenomenon known as "RXR subordination". nih.govnih.gov In this state, RXR is considered a "silent" partner, and the heterodimer is not activated by an RXR-specific ligand alone. nih.gov However, when the RAR partner is bound by its ligand (like ATRA or 9-cis-RA), the heterodimer becomes transcriptionally active, and this activity can be further enhanced synergistically by the presence of an RXR ligand. nih.govdiva-portal.org

nih.govnih.govnih.govembopress.orgdiva-portal.orgembopress.orgnih.govnih.govnih.govnih.gov
Table 2: Comparison of RXR/RAR Heterodimers and RXR Homodimers
FeatureRXR/RAR HeterodimersRXR HomodimersSource
CompositionOne RXR monomer and one RAR monomer (α, β, or γ).Two RXR monomers (α, β, or γ).
Primary Ligand ActivationPrimarily activated by RAR ligands (ATRA, 9-cis-RA). RXR ligands (e.g., 9-cis-RA) often act synergistically when RAR is also liganded.Activated by RXR-specific ligands (e.g., 9-cis-RA).
Functional DominanceConsidered the major functional form for regulating many retinoid-responsive genes. Often exhibits "RXR subordination," where RAR controls transcriptional activity.Their physiological signaling pathway is less characterized, but they are known to regulate a specific set of target genes.
DNA Binding ElementBinds to Retinoic Acid Response Elements (RAREs), typically direct repeats with 2 or 5 nucleotide spacing (DR-2, DR-5).Binds to RXR Response Elements (RXREs), typically a direct repeat with 1 nucleotide spacing (DR-1).

The transcriptional activity of retinoids is conferred by the binding of receptor dimers to specific DNA sequences known as hormone response elements, located in the promoter regions of target genes. tandfonline.comjst.go.jp RXR/RAR heterodimers and RXR homodimers recognize distinct response elements.

RXR/RAR heterodimers preferentially bind to Retinoic Acid Response Elements (RAREs). nih.govfrontiersin.org These RAREs are commonly composed of two direct repeats (DR) of the core hexanucleotide motif PuGGTCA, separated by a specific number of nucleotides. nih.govjst.go.jp For instance, many RAREs are configured as DR-2 or DR-5 elements (direct repeats separated by 2 or 5 nucleotides, respectively), where the RXR/RAR heterodimer binds with a specific polarity. nih.gov

Conversely, RXR homodimers, activated by 9-cis-RA, bind to RXR Response Elements (RXREs). embopress.orgnih.gov The canonical RXRE is often a DR-1 element, a direct repeat of the core motif separated by a single nucleotide. nih.govnih.gov The binding of RXR homodimers to DR-1 elements in the presence of 9-cis-RA can activate a distinct set of target genes, such as those involved in metabolic pathways. embopress.org The interaction between the receptor dimer and its specific response element is a crucial determinant of which genes will be regulated by the retinoid signal. nih.govtandfonline.com

nih.govnih.govembopress.orgnih.govnih.govnih.gov
Table 3: Retinoid Response Elements and Their Interacting Dimers
Response ElementTypical ConfigurationBinding DimerTranscriptional ConsequenceSource
RARE (Retinoic Acid Response Element)Direct Repeats (DR) of PuGGTCA, commonly DR-2 and DR-5.RXR/RAR HeterodimerFunctions as a transcriptional activator when the RAR subunit occupies the 3' half of DR-2 and DR-5 elements.
RXRE (Retinoid X Response Element)Direct Repeat (DR) of PuGGTCA, typically DR-1.RXR/RXR HomodimerActivates transcription in response to RXR-specific ligands like 9-cis-RA.
RARE (Repressive)DR-1 elements can also be bound by RXR/RAR heterodimers.RXR/RAR HeterodimerWhen RAR occupies the 5' half-site of a DR-1 element, the complex typically acts as a transcriptional repressor.

Regulation of Gene Expression

The binding of liganded retinoid receptor dimers to their cognate DNA response elements initiates the transcriptional modulation of target genes. This regulation is a dynamic process involving the recruitment of a suite of coregulatory proteins that either activate or repress gene transcription.

In the absence of a ligand, receptor dimers like RXR/RAR bound to DNA are typically associated with corepressor proteins, which silence gene expression. wikipedia.orgfrontiersin.org The binding of an agonist ligand such as 9-cis-RA to RAR and/or RXR induces a critical conformational change in the receptor's ligand-binding domain. ub.edunih.gov This transformation triggers the dissociation of the corepressor complex and facilitates the recruitment of coactivator proteins. wikipedia.orgnih.gov These coactivators then assemble a larger complex that modifies chromatin structure and engages the basal transcription machinery to initiate or enhance the transcription of the target gene. nih.gov

The actions of retinoids are mediated by the activation of transcription in a ligand-dependent manner. aacrjournals.org 9-cis-RA, as a pan-agonist, can activate both RARs and RXRs, allowing it to influence gene expression through both RXR/RAR heterodimers and RXR homodimers. plos.orgfrontiersin.org In RXR/RAR heterodimers, a synergistic transcriptional activation is often observed when both subunits are bound by their respective ligands, leading to a more potent biological response than activation through a single subunit. nih.govdiva-portal.org More than 500 genes have been identified as being directly or indirectly regulated by retinoic acids, highlighting the extensive impact of this signaling pathway on cellular function. frontiersin.org

The effects of 9-cis-retinoids on gene expression have been extensively studied in various model systems, providing insight into their roles in differentiation, proliferation, and other cellular processes.

In vitamin A-deficient mice, administration of 9-cis-RA was found to stimulate the differentiation of A spermatogonia and transiently induce the expression of the RARβ gene, suggesting a role for this receptor in mediating the effects on spermatogenesis. oup.com However, the expression of RXR genes (α, β, and γ) was not significantly changed by their own ligand, 9-cis-RA. oup.com In a study involving long-term administration of 9-cis-retinyl acetate (B1210297) to mice, RNA microarray analysis revealed significant changes in the gene expression profile of the eye, with over 290 genes upregulated and over 1057 genes downregulated. arvojournals.org In contrast, the impact on gene expression in the liver and kidney was minimal, indicating a tissue-specific effect. arvojournals.org

Cell culture models have also been invaluable. In F9 teratocarcinoma stem cells, a widely used model for embryonic differentiation, 9-cis-RA induces differentiation into primitive endoderm. nih.gov Gene expression profiling in these cells has helped identify specific RAR isotype target genes. nih.gov For instance, genes such as Hoxa5, Cyp26a1, and Sfrp2 were identified as primary targets of RARγ. nih.gov In human promyelocytic leukemia HL-60 cells, gene expression analysis with DNA microarrays distinguished the effects of 9-cis-RA from those of all-trans-RA, identifying marker genes whose expression patterns could classify different retinoidal compounds. aacrjournals.org This work also showed that 9-cis-RA was more effective at suppressing HL-60 cell growth than all-trans-RA. aacrjournals.org Furthermore, studies in B16 melanoma cells revealed time-dependent changes in gene expression during RA-induced growth arrest and differentiation, with a major shift in the number of regulated genes occurring after 48 hours of treatment. nih.gov

oup.comarvojournals.orgnih.govaacrjournals.orgnih.govplos.org
Table 4: Summary of Gene Expression Studies with 9-cis-Retinoids in Model Systems
Model SystemKey FindingsExamples of Regulated Genes/PathwaysSource
Vitamin A-Deficient Mouse Testis9-cis-RA stimulates spermatogonia differentiation. Transiently induces RARβ expression but does not alter RXR expression.Upregulated: RARβ
C57BL/6 Mice (long-term 9-cis-retinyl acetate)Tissue-specific changes in gene expression, with major effects in the eye (>1300 genes altered) and minimal effects in the liver and kidney.Eye: 290 genes upregulated, 1057 genes downregulated.
F9 Teratocarcinoma Cells9-cis-RA induces differentiation. Gene profiling identified RAR isotype-specific primary target genes.RARγ targets: Hoxa3, Hoxa5, Gas1, Cyp26a1, Sfrp2
HL-60 Human Leukemia Cells9-cis-RA suppressed cell growth more effectively than all-trans-RA. Distinct gene expression profiles were identified for different retinoids.Marker genes for classifying retinoid activity; genes related to apoptosis and cell cycle (e.g., caspases).
B16 Mouse Melanoma CellsTime-dependent regulation of gene expression during RA-induced growth arrest and differentiation.RARβ, DHRS3
K562 Human Leukemia CellsIn combination with a PPAR agonist, 9-cis-RA restored cellular adhesion and integrin α5 subunit expression.Integrin α5 subunit

Cellular and Physiological Roles of 9 Cis Retinoids Investigated in Pre Clinical Models

Role in Cell Growth and Proliferation in In Vitro Models

In preclinical in vitro studies, 9-cis-retinoids have demonstrated significant effects on cell growth and proliferation. The active form, 9-cis-retinoic acid, has been shown to inhibit the proliferation of several cell lines. stemcell.com For instance, in SH-SY5Y human neuroblastoma cells, 9-cis-retinoic acid was more effective at inhibiting proliferation compared to other retinoid isomers. nih.govnih.gov It has also been observed to inhibit the growth of cultured human gastric cancer cells and Epstein-Barr virus-infected lymphoblastoid cell lines. stemcell.com The mechanism underlying this inhibition often involves the regulation of genes that control the cell cycle and induce apoptosis. iarc.fr

Influence on Cellular Differentiation Processes

A key biological role of 9-cis-retinoids is their ability to induce cellular differentiation. ontosight.ai This process is fundamental for normal development and tissue maintenance. vkm.noresearchgate.net 9-cis-retinoic acid has been shown to promote the differentiation of various cell types in vitro. For example, it can induce the differentiation of mouse teratocarcinoma (F9) cells and human epidermal keratinocytes. google.com In neural stem cell cultures, it promotes the generation of neurons and enhances the differentiation of oligodendrocyte precursor cells. stemcell.com The differentiation-inducing effects are mediated through the activation of RARs and RXRs, leading to changes in gene expression that drive cells toward a more mature and specialized state. iarc.frmuni.cz

Studies in Specific Cell Lines (e.g., Hepatic, Stellate, Neuroblastoma)

The effects of 9-cis-retinoids have been investigated in several specific cell lines, revealing cell-type-specific responses.

Hepatic and Stellate Cells: In hepatic-derived cell lines such as Hep G2 hepatoma cells and HSC-T6 stellate cells, the metabolism of 9-cis-retinol (B22316) and the biosynthesis of 9-cis-retinoic acid have been studied. nih.gov Both cell types can accumulate 9-cis-retinol and esterify it, likely through the actions of acyl-CoA:retinol (B82714) acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT). nih.gov In cultured hepatic stellate cells (HSCs), treatment with an RXR agonist, 9-cis-retinoic acid, led to increased expression of quiescent HSC markers and decreased expression of activation markers, suggesting a role in maintaining the quiescent phenotype of these cells. mdpi.com

Neuroblastoma Cells: In the SH-SY5Y neuroblastoma cell line, 9-cis-retinoic acid has been shown to be a potent inducer of morphological differentiation. nih.govmdpi.com It is more effective than all-trans-retinoic acid at producing sustained differentiation and inhibiting proliferation in these cells. nih.govnih.gov Furthermore, 9-cis-retinoic acid was found to be a more effective inducer of RAR-beta expression, a gene potentially involved in mediating retinoic acid responsiveness. nih.govnih.gov Interestingly, treatment with 9-cis-retinoic acid followed by its withdrawal led to significant apoptosis in SH-SY5Y cells, an effect not seen with the all-trans isomer. nih.goviarc.fr

Investigating Effects in Animal Models (e.g., Spermatogenesis, Embryonic Development – Mechanistic Focus)

Animal models have been instrumental in understanding the in vivo roles of 9-cis-retinoids.

Spermatogenesis: Vitamin A is essential for spermatogenesis. nih.gov Studies in vitamin A-deficient (VAD) mice have shown that administration of 9-cis-retinoic acid can stimulate the differentiation and subsequent proliferation of arrested A spermatogonia. nih.govresearchgate.net However, higher doses of 9-cis-retinoic acid were required compared to all-trans-retinoic acid to achieve this effect. nih.govresearchgate.net This difference may be partly due to the faster metabolism of 9-cis-retinoic acid in the testis. nih.gov

Embryonic Development: Retinoids are crucial for normal embryonic development, and both deficiency and excess can lead to malformations. vkm.nonih.govwikipedia.org The active forms, all-trans- and 9-cis-retinoic acid, regulate the expression of developmentally important genes through RARs and RXRs. physiology.org These receptors influence the patterning of various organs and tissues during embryogenesis. physiology.org While the specific role of 9-cis-retinyl linoleate (B1235992) has not been extensively studied in this context, the metabolic pathway leading to 9-cis-retinoic acid underscores its importance in developmental processes.

Comparative Biological Potency with Other Retinoid Isomers

The biological potency of 9-cis-retinoic acid is often compared to its all-trans isomer, which is a high-affinity ligand for RARs but not RXRs. nih.gov

In several in vitro systems, 9-cis-retinoic acid has demonstrated distinct or more potent effects than all-trans-retinoic acid. For example, in SH-SY5Y neuroblastoma cells, 9-cis-retinoic acid is more effective at inducing differentiation and inhibiting proliferation. nih.govnih.gov It is also a more potent inducer of RAR-beta expression in these cells. nih.gov

However, in other contexts, the relative potency can differ. In VAD mice, higher doses of 9-cis-retinoic acid were needed to stimulate spermatogenesis compared to all-trans-retinoic acid. nih.govresearchgate.net Studies on human neural stem cells showed similar potency between all-trans and 9-cis retinoic acid on various endpoints, including effects on neural and glial markers and neural network patterning. nih.gov The differential effects and potencies are likely due to a combination of factors including receptor binding affinities, cell-specific expression of RARs and RXRs, and metabolic differences between the isomers. nih.govnih.gov

Interactive Data Table: Comparative Effects of Retinoid Isomers in Preclinical Models

Model System Parameter 9-cis-Retinoic Acid Effect All-trans-Retinoic Acid Effect Reference(s)
SH-SY5Y Neuroblastoma CellsProliferationMore potent inhibitionLess potent inhibition nih.gov, nih.gov
SH-SY5Y Neuroblastoma CellsDifferentiationMore potent inductionLess potent induction nih.gov, nih.gov
SH-SY5Y Neuroblastoma CellsRAR-beta ExpressionMore potent inductionLess potent induction nih.gov
Vitamin A-Deficient Mouse TestisSpermatogonia DifferentiationStimulates at higher dosesStimulates at lower doses nih.gov, researchgate.net
Differentiating Human Neural Stem CellsNeural/Glial MarkersSimilar potencySimilar potency nih.gov

Analytical Methodologies for 9 Cis Retinyl Linoleate and Its Metabolites

Extraction and Sample Preparation Techniques for Biological Matrices

The analysis of 9-cis-retinyl linoleate (B1235992) from biological tissues and fluids necessitates careful extraction and sample preparation to ensure the integrity of the compound and remove interfering substances. Due to the susceptibility of retinoids to oxidation and isomerization, these procedures must be performed with care, often under yellow or red light and at low temperatures. nih.govresearchgate.net

A common approach for extracting retinoids, including retinyl esters like 9-cis-retinyl linoleate, from tissues such as the liver, kidney, and adipose tissue involves a two-step liquid-liquid extraction. researchgate.net This typically begins with homogenization of the tissue in a saline solution, followed by extraction with an organic solvent system. researchgate.netresearchgate.net For instance, a mixture of ethanol (B145695) and hexane (B92381) is frequently used. researchgate.net The initial step may involve saponification with potassium hydroxide (B78521) in ethanol to hydrolyze esters if the goal is to quantify total retinol (B82714), but for the analysis of specific esters like this compound, this step is omitted. researchgate.net

The process often includes the addition of an internal standard, such as retinyl acetate (B1210297), to account for any loss during extraction and analysis. researchgate.netnih.gov After homogenization and the addition of the organic solvent, the mixture is vortexed and centrifuged to separate the organic layer containing the lipids, including this compound, from the aqueous layer and tissue debris. researchgate.net This organic phase is then collected, and the solvent is evaporated under a stream of nitrogen gas. researchgate.net The resulting residue is redissolved in a solvent compatible with the subsequent chromatographic analysis. researchgate.net For plasma samples, the extraction procedure is similar, involving protein precipitation followed by extraction with an organic solvent like methyl-tert-butyl-ether. nih.gov

To prevent degradation, butylated hydroxytoluene (BHT) is often added as an antioxidant during the extraction process. nih.gov It is critical to handle samples under subdued light and to store them at very low temperatures (e.g., -80°C) to minimize isomerization and oxidation. nih.govresearchgate.net

Chromatographic Separation Methods

Chromatography is the cornerstone for separating this compound from other retinoid isomers and related compounds present in biological extracts. High-performance liquid chromatography (HPLC) is the most widely employed technique for this purpose. nih.govresearchgate.net

HPLC offers the high resolution required to separate the various geometric isomers of retinyl esters, which often have very similar chemical properties. researchgate.netnih.gov The choice of the stationary and mobile phases is critical for achieving successful separation.

Both normal-phase and reversed-phase HPLC have been successfully applied to the analysis of this compound and other retinyl esters. nih.govarvojournals.org

Normal-Phase HPLC: In normal-phase chromatography, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase (e.g., a mixture of hexane and ether or 2-propanol). nih.govarvojournals.org This method has demonstrated excellent resolving power for retinol isomers and their esters. nih.gov For a given fatty acid ester, the typical elution order for retinol isomers is 13-cis, 11-cis, 9-cis, and finally all-trans. arvojournals.org This allows for the separation of this compound from its other isomers. arvojournals.org However, some co-elution can occur, for example, between 11-cis-retinyl linolenate and this compound in certain systems. arvojournals.org

Reversed-Phase HPLC: Reversed-phase HPLC is more commonly used due to its superior retention time stability and compatibility with a wider range of solvents. nih.govnih.gov This technique utilizes a non-polar stationary phase, such as C18, and a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid. nih.gov Reversed-phase systems are effective for separating various retinyl esters based on their hydrophobicity. nih.gov A versatile reversed-phase gradient HPLC method can simultaneously detect retinol, various retinyl esters including retinyl linoleate, and other related compounds in a single run. nih.gov

Table 1: Comparison of Normal-Phase and Reversed-Phase HPLC for this compound Analysis

Feature Normal-Phase HPLC Reversed-Phase HPLC
Stationary Phase Polar (e.g., Silica) Non-polar (e.g., C18)
Mobile Phase Non-polar (e.g., Hexane/Ether) arvojournals.org Polar (e.g., Acetonitrile/Water)
Elution Order of Isomers 13-cis → 11-cis → 9-cis → all-trans arvojournals.org Generally based on hydrophobicity
Advantages Good resolution of geometric isomers nih.gov High stability and reproducibility nih.gov

| Disadvantages | Potential for co-elution of some esters arvojournals.org | May have less resolving power for certain isomers compared to normal-phase nih.gov |

The composition of the mobile phase during an HPLC run can be either constant (isocratic) or varied (gradient).

Isocratic Elution: In isocratic elution, the mobile phase composition remains unchanged throughout the analysis. uhplcs.com This method is simpler, more reliable for routine analyses, and is effective for separating less complex mixtures where compounds have similar properties. uhplcs.com Isocratic adsorption HPLC has been successfully used for the sensitive determination of retinyl esters, including their geometric isomers like this compound. nih.gov A specialized recycling system in conjunction with isocratic HPLC can achieve separation of all-trans-, 13-cis-, 11-cis-, and 9-cis-retinyl esters with short retention times. nih.gov

Gradient Elution: Gradient elution involves changing the mobile phase composition during the separation process. phenomenex.com This is particularly useful for complex samples containing compounds with a wide range of polarities, as it can improve peak resolution and reduce analysis time. phenomenex.com A shallow gradient of an organic solvent (e.g., from 70% to 89%) has been used to separate 9-cis-retinoic acid and its metabolite on a C18 column. nih.gov Similarly, a reversed-phase gradient HPLC method allows for the simultaneous detection of retinol and a variety of retinyl esters, including retinyl linoleate, in a single 26-minute run. nih.gov

Table 2: Elution Strategies for HPLC Analysis of Retinoids

Elution Type Description Best Suited For Example Application for Retinoids
Isocratic Constant mobile phase composition. uhplcs.com Simple mixtures, routine analysis, quality control. uhplcs.com Separation of all-trans-, 13-cis-, 11-cis-, and 9-cis-retinyl esters. nih.gov

| Gradient | Mobile phase composition is varied during the run. phenomenex.com | Complex mixtures with a wide range of polarities. phenomenex.com | Simultaneous analysis of retinol and multiple retinyl esters in tissue extracts. nih.gov |

High-Performance Liquid Chromatography (HPLC)

Detection and Quantification Techniques

Following chromatographic separation, sensitive and specific detection methods are required for the quantification of this compound.

UV-Vis spectroscopy is a widely used detection method for retinoids due to their strong absorbance of UV light, which arises from the conjugated double bond system in the retinol moiety. nih.gov

The detection wavelength is typically set at or near the maximum absorbance (λmax) of the retinoid class of compounds, which is around 325 nm for retinol and its esters. nih.govnih.gov This provides sensitive detection for analytical quantification. While the linoleate group may cause subtle shifts in the absorption wavelength compared to free retinol, the fundamental electronic transitions remain centered on the conjugated polyene system of the retinyl portion. For instance, studies on the related 9-cis-retinal (B17824) show a characteristic absorption maximum at 373 nm. nih.gov A HPLC method for 9-cis-retinoic acid and its metabolite used UV detection at 348 nm for quantification. nih.gov

Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a standard, often using an external calibration curve. nih.gov The concentration of standard solutions is accurately determined beforehand using their molar absorptivity (ε) values in a spectrophotometer. nih.gov

Table 3: UV-Vis Absorption Maxima (λmax) for Selected Retinoids

Compound Solvent λmax (nm)
All-trans-Retinol Ethanol 325 nih.gov
9-cis-Retinol (B22316) Ethanol 323 nih.gov
All-trans-Retinyl Acetate Ethanol 325 nih.gov
All-trans-Retinyl Palmitate Ethanol 325 nih.gov
All-trans-Retinal (B13868) Ethanol 383 nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (LC-MS/MS)

The analysis of this compound and its related metabolites is effectively achieved using mass spectrometry (MS), particularly when coupled with liquid chromatography in the form of tandem mass spectrometry (LC-MS/MS). This combination provides a powerful tool for the identification and quantification of retinoids in complex biological matrices. nih.gov The analysis of retinyl esters, including this compound, often utilizes atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. nih.govomicsonline.org

For quantitative analysis, LC-MS/MS is frequently operated in multiple reaction monitoring (MRM) mode. nih.gov This technique involves selecting a specific precursor ion (the molecular ion or a characteristic fragment of the target analyte) and then monitoring for a specific product ion that is formed upon fragmentation. This process significantly enhances the selectivity and sensitivity of the analysis. In the case of retinyl esters, a common fragmentation pattern involves the in-source loss of the fatty acid moiety, resulting in a retinol parent ion that can be selected and further fragmented for detection. nih.govomicsonline.org For instance, a method for analyzing various retinyl esters in human plasma used an APCI source in positive ion mode for quantitation. nih.govomicsonline.org

Different ionization techniques may be preferred depending on the specific retinoid. While positive ion APCI has been shown to provide excellent sensitivity for retinoic acid isomers and retinol, ESI has also been successfully employed, particularly for retinyl esters where pseudomolecular ions are observed. nih.govresearchgate.net The development of LC-MS/MS methods has been crucial for measuring retinoids at endogenous levels in biological samples like serum and tissues. researchgate.netcreative-proteomics.com

Table 1: Representative LC-MS/MS Ionization and Detection Parameters for Retinoid Analysis Note: Data is representative of retinoid analysis principles. Specific transitions for this compound would be determined empirically but would follow the principle of neutral loss of the linoleic acid moiety.

Analyte ClassIonization ModePrecursor Ion (m/z)Product Ion (m/z)Source
Retinoic Acid (Isomers)Negative Ion (ESI/APCI)299.4255.2 nih.gov
4-oxo-Retinoic Acid (Isomers)Negative Ion (ESI/APCI)313.4269.3 nih.gov
RetinolPositive Ion (APCI)269.3 (M+H-H₂O)⁺93.1 researchgate.net
Retinyl EstersPositive Ion (APCI/ESI)Varies (e.g., ~548.9 for Retinyl Linoleate)~269 (Retinol fragment) nih.govomicsonline.org
Enhanced Sensitivity and Selectivity for Isomers

A primary challenge in retinoid analysis is the differentiation of various geometric isomers, such as 9-cis, all-trans, 11-cis, and 13-cis, which often have very similar chemical properties but distinct biological activities. thermofisher.com LC-MS/MS provides a robust solution to this challenge through the combination of chromatographic separation and highly selective mass spectrometric detection. researchgate.net

High-performance liquid chromatography (HPLC) using specialized columns, such as C18, C30, or amide-based stationary phases, is essential for achieving chromatographic separation of the isomers prior to their introduction into the mass spectrometer. nih.govomicsonline.orgnih.govresearchgate.net For example, a method employing a C30 column was developed specifically to separate α-retinyl esters from vitamin A retinyl esters (e.g., linoleate, oleate, palmitate), which tend to co-elute on other columns. nih.govomicsonline.org Similarly, baseline separation of 9-cis, 13-cis, and all-trans retinoic acid has been achieved using a non-porous silica (B1680970) C18 column.

Tandem mass spectrometry further enhances selectivity and provides exceptional sensitivity, allowing for the detection and quantification of low-abundance isomers in complex biological samples. researchgate.netthermofisher.com The sensitivity of LC-MS/MS can reach sub-ng/mL levels for many retinoids. scilit.com One study reported a lower limit of quantification (LLOQ) for 9-cis-retinoic acid at 2.85 ng/mL in human plasma. nih.gov In a comparison of analytical methods, HPLC-MS/MS was found to be significantly more sensitive than HPLC with photo-diode array (PDA) detection for several carotenoids and exclusively enabled the quantification of minor retinyl esters. sci-hub.se This high sensitivity is critical, as it can prevent the misidentification of matrix components as target analytes, a common issue in less selective methods. diva-portal.org

Table 2: Performance Characteristics for Isomer-Specific Retinoid Analysis

Analytical PlatformAnalyteDetection Limit / LOQResolution/Selectivity FeatureSource
LC-MS/MSRetinoic Acid Isomers0.01 ng/mLAchieves >95% chromatographic resolution for metabolites. thermofisher.com
UHPLC-MS/MSMultiple RetinoidsSub-ng/mL levelsCombination of UHPLC with an amide column and specific solvents provides isomer separation. researchgate.netscilit.com
LC-MS/MS9-cis-Retinoic AcidLLOQ: 2.85 ng/mLChromatographic separation on RP18 column with MRM detection. nih.gov
HPLC-MS/MSRetinyl EstersUp to 37x more sensitive than HPLC-PDA for some retinoids.Exclusively allowed quantitation of minor retinyl esters. sci-hub.se

Considerations for Isomer Stability During Analysis

A critical aspect of analyzing this compound and other retinoids is their inherent instability. Retinoids are highly susceptible to degradation and isomerization when exposed to light, heat, and acidic conditions. mdpi.com This instability can lead to inaccurate quantification and misinterpretation of results, as the isomeric profile of the sample can be altered during sample preparation, storage, and analysis. diva-portal.orgmdpi.com

Exposure to light is a primary driver of isomerization. diva-portal.org Studies have shown that all-trans-retinoic acid can degrade rapidly upon light exposure, with significant isomerization occurring even in amber vials after several hours. diva-portal.org Therefore, all analytical procedures involving retinoids, from sample collection to final analysis, must be performed under yellow or red light and in amber-colored labware to prevent photoisomerization. diva-portal.orgsciex.com

Thermal degradation is another significant concern. An increase in temperature can accelerate the isomerization of retinoids, such as the conversion of all-trans-retinol to 13-cis-retinol. mdpi.com Samples should be stored at low temperatures (e.g., -80 °C) and sample preparation should be conducted on ice or with cooling systems to minimize thermal effects. mdpi.com The stability of retinoids is generally better in the solid state than in solution. mdpi.com While biological matrices like serum may offer some stabilizing effect compared to pure solvents, precautions are still necessary. diva-portal.org The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents is a common practice to prevent oxidative degradation during sample processing. mdpi.com

Table 3: Factors Affecting Retinoid Stability and Protective Measures

FactorEffectProtective MeasureSource
Light Causes rapid isomerization and degradation.Work under yellow/red light; use amber vials and labware. diva-portal.orgsciex.com
Heat Accelerates thermal isomerization and degradation.Store samples at -80°C; keep samples cold during preparation. mdpi.com
Acid Can promote cis-trans isomerization.Maintain neutral pH during extraction and analysis where possible. mdpi.com
Oxidation Leads to degradation of the polyene chain.Add antioxidants like BHT to solvents; store under inert atmosphere. creative-proteomics.commdpi.com

Future Directions and Research Gaps in 9 Cis Retinyl Linoleate Studies

Elucidation of Complete Biosynthetic Pathways for 9-cis-Retinoids

While significant strides have been made, the complete biosynthetic pathway of 9-cis-retinoic acid, a key metabolite of 9-cis-retinyl linoleate (B1235992), remains largely unknown. acs.orgnih.govresearchgate.net A major hypothesis suggests that 9-cis-retinoic acid biosynthesis can occur independently of all-trans-retinoic acid, involving the conversion of 9-cis-retinol (B22316) to 9-cis-retinal (B17824), followed by oxidation to 9-cis-retinoic acid. grantome.com This proposed pathway presents an alternative to the theory that all-trans-retinoic acid is the necessary precursor for 9-cis-retinoic acid synthesis. pnas.org

Future research must focus on identifying all the enzymes and intermediate steps involved in this pathway. A key area of investigation is determining whether the isomerization from an all-trans to a 9-cis configuration happens at the level of retinol (B82714), retinaldehyde, or retinoic acid in various tissues. pnas.org Studies using cell homogenates have suggested that the free form of all-trans-retinol might be a source for 9-cis-retinol, and subsequently 9-cis-retinoic acid. nih.govresearchgate.net Further research is needed to confirm and detail this conversion process in vivo. Understanding these pathways is crucial for comprehending the regulation of 9-cis-retinoic acid levels and its physiological functions. grantome.com

Characterization of Novel Enzymes and Binding Proteins

The metabolism of 9-cis-retinyl linoleate and its derivatives is orchestrated by a complex interplay of enzymes and binding proteins. While some key players have been identified, there are still significant gaps in our knowledge.

Enzymes: The hydrolysis of 9-cis-retinyl esters is carried out by retinyl ester hydrolase(s). nih.govresearchgate.net In the eye's retinal pigment epithelium (RPE), these hydrolases show a preference for other isomers, though they do act on 9-cis-retinyl palmitate. The esterification of 9-cis-retinol is likely performed by acyl-CoA:retinol acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT). nih.govresearchgate.net In certain cell types, ARAT shows a preference for esterifying 9-cis-retinol over all-trans-retinol. The oxidation of 9-cis-retinol to 9-cis-retinal is catalyzed by enzymes like cis-retinol dehydrogenase (cRDH), a member of the short-chain alcohol dehydrogenase/reductase superfamily. acs.orgnih.govresearchgate.netpnas.org Subsequently, NAD-dependent retinal dehydrogenases (RalDH) are involved in the synthesis of retinoic acid. nih.gov Future work should aim to identify and characterize other novel enzymes involved in the metabolism of this compound, particularly those responsible for the initial hydrolysis and the specific dehydrogenases active in different tissues.

Binding Proteins: Intracellularly, retinoids are chaperoned by specific binding proteins to ensure their stability and proper trafficking. nih.govmdpi.com Cellular retinol-binding proteins (CRBPs) and cellular retinoic acid-binding proteins (CRABPs) are crucial in this process. nih.govnih.gov Recent studies have shown that 9-cis-retinol and 9-cis-retinal bind with high affinity to both CRBPI and CRBPII. nih.gov This is a significant finding as previous reports had not observed binding of 9-cis-retinol to these proteins. nih.gov The interaction of these binding proteins with the enzymes of retinoid metabolism is a critical area for further investigation. It is believed that enzymes involved in retinoic acid biosynthesis recognize the binding protein-retinoid complex as a substrate, which imparts specificity to the process. nih.gov A deeper understanding of these protein-protein and protein-ligand interactions is needed to fully map out the regulatory network governing 9-cis-retinoid activity.

Advanced Modeling of Molecular Interactions

Computational modeling offers a powerful tool to understand the interactions of 9-cis-retinoids with their protein targets. The bent molecular conformation of 9-cis-retinoids, resulting from the 9-cis double bond, distinguishes them from their linear all-trans counterparts and influences their binding to proteins.

Molecular docking studies have been employed to explore the conformational flexibility of retinoids within the binding pockets of retinoic acid receptors (RARs). nih.gov These studies have revealed that all-trans-retinoic acid (ATRA) can bind to RARs in multiple conformations, while 9-cis-retinoic acid exhibits less conformational flexibility. nih.gov The crystal structure of the RARγ ligand-binding domain complexed with 9-cis-retinoic acid has provided insights into the specific molecular interactions. mdpi.com For instance, a steric clash between the 19-methyl group of 9-cis-retinoic acid and the residue Met272 in RARγ may explain its lower affinity for this receptor subtype compared to others. mdpi.com

Future research should expand on these modeling studies to include other relevant proteins, such as the enzymes and binding proteins discussed in the previous section. Advanced modeling techniques can predict binding affinities, elucidate the structural basis for substrate specificity, and guide the design of novel synthetic retinoids with enhanced therapeutic properties. nih.gov

Development of Enhanced Analytical Techniques

Accurate and sensitive detection of this compound and its metabolites is fundamental for research in this field. High-performance liquid chromatography (HPLC) is a commonly used technique for the analysis of retinyl esters. arvojournals.org Isocratic adsorption HPLC with a recycling system has been developed for the separation of various geometric isomers of retinyl esters, including this compound. Detection is typically performed using a diode array detector at wavelengths around 325-355 nm. nih.gov

However, challenges remain, especially in resolving certain co-eluting isomers. For example, resolving 11-cis retinyl linoleate from all-trans retinyl stearate (B1226849) can be difficult. arvojournals.org To overcome this, collected fractions can be saponified, and the resulting retinol isomers can be identified using a different chromatography system. arvojournals.org

The development of more advanced analytical methods is a key area for future research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity and has been successfully used to identify 9-cis-retinoic acid in tissues. researchgate.net Further refinement of these techniques, including the use of deuterated internal standards like this compound-d5, will improve the accuracy of quantification and allow for the detection of low-abundance metabolites. axios-research.com The goal is to develop robust methods for the simultaneous and unambiguous identification and quantification of a wide range of 9-cis-retinoid species in complex biological matrices. nih.gov

Further Investigation of Specific Cellular and Molecular Targets

The biological effects of this compound are primarily mediated through its conversion to 9-cis-retinoic acid. 9-cis-retinoic acid is a high-affinity ligand for both retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear transcription factors that regulate gene expression. mdpi.comresearchgate.net The activation of these receptors modulates a wide array of cellular processes, including cell differentiation, proliferation, and apoptosis.

The ability of 9-cis-retinoic acid to activate RXRs is particularly significant, as RXRs can form heterodimers with a variety of other nuclear receptors, including those for thyroid hormone and vitamin D. pnas.orgmdpi.com This promiscuous pairing nature of RXRs means that 9-cis-retinoic acid can influence a broader range of physiological pathways compared to RAR-specific ligands. nih.gov

Future research should aim to identify the specific cellular and molecular targets of this compound and its metabolites in various tissues and disease states. For example, studies have shown that 9-cis-retinoic acid can induce cell adhesion in human hematopoietic cell lines, a process that can be both integrin-dependent and independent. nih.gov In the context of the visual cycle, 9-cis-retinoids can serve as an artificial chromophore, binding to opsin to form a light-sensitive pigment and potentially restore vision in certain retinal degenerative diseases. mdpi.com Further investigation into these and other specific targets will be crucial for elucidating the full therapeutic potential of this compound. This includes exploring its role in skin health, cancer, and immune function. mdpi.comebi.ac.uk

Q & A

Basic Research Questions

Q. What methods are recommended for extracting 9-cis-Retinyl Linoleate from biological tissues?

  • Answer : The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing wet tissue with chloroform-methanol (2:1 v/v) to form a miscible system, followed by phase separation with additional chloroform and water. The chloroform layer, containing lipids, is isolated and purified. This method is adaptable to various tissues and minimizes lipid degradation .

Q. How can researchers confirm the structural integrity of this compound during experimental procedures?

  • Answer : Infrared (IR) spectroscopy is critical for monitoring structural changes. For example, conjugated cis-unsaturation bands in methyl linoleate (a structural analog) can be tracked via IR to detect isomerization or oxidation. A reduction in cis-unsaturation bands and increases in hydroxyl or carbonyl groups indicate degradation .

Q. What parameters are critical for ensuring homogenization efficiency in lipid extraction protocols?

  • Answer : Key parameters include solvent-to-tissue ratio (typically 3:1 v/w), homogenization time (≤5 minutes to avoid overheating), and solvent composition (chloroform-methanol mixtures). Deviations can lead to incomplete lipid recovery or decomposition .

Advanced Research Questions

Q. How should discrepancies between calculated and analyzed linoleate concentrations in experimental diets be addressed?

  • Answer : In low-fat diets, food composition databases often underestimate linoleate levels. Researchers should prioritize direct chemical analysis (e.g., gas chromatography) over calculated values. For instance, Dickinson (1982) demonstrated that analyzed linoleate in coconut oil-based diets deviated significantly from theoretical values, necessitating empirical validation .

Q. What kinetic models are appropriate for studying thermal decomposition of this compound under varying atmospheres?

  • Answer : Thermogravimetric analysis (TGA) coupled with multiple linear regression can elucidate kinetic parameters. For methyl linoleate, activation energy (EaE_a) and pre-exponential factors (AA) differ under nitrogen (inert) vs. oxygen (reactive) atmospheres. A kinetic compensation effect (lnA=aEa+b\ln A = aE_a + b) has been validated, with relative errors <1% in model reliability .

Q. How can researchers design experiments to study isomerization stability of this compound under physiological conditions?

  • Answer : Controlled environments (e.g., simulated gastric fluid or lipid membranes) should be paired with real-time monitoring via UV/Vis or NMR spectroscopy. For example, retinoid X receptor studies using 9-cis retinoic acid employed homodimer stability assays under varying pH and temperature, providing a template for isomerization studies .

Q. What statistical approaches validate the reproducibility of lipid extraction methods across tissue types?

  • Answer : Analysis of variance (ANOVA) with post-hoc tests (e.g., Tukey’s HSD) can compare extraction yields between tissues. Reproducibility should be assessed via coefficient of variation (CV) across triplicate runs. Studies on fish muscle and mammalian tissues using the Bligh-Dyer method reported CVs <5% for total lipid recovery .

Q. How should researchers model the kinetic compensation effect in thermal decomposition of linoleate derivatives?

  • Answer : The compensation effect links EaE_a and AA through the equation lnA=aEa+b\ln A = aE_a + b, where aa and bb are empirical constants. For methyl linoleate, this relationship was confirmed using TGA data at heating rates of 5–20°C/min, with a=0.12a = 0.12 and b=1.45b = -1.45 under nitrogen. This model aids in predicting decomposition behavior under untested conditions .

Methodological Guidance

  • Data Contradiction Analysis : When conflicting data arise (e.g., calculated vs. analyzed linoleate levels), apply triangulation by cross-validating results with orthogonal techniques (e.g., mass spectrometry and NMR) .
  • Experimental Design : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For lipid studies, ensure hypotheses address gaps in isomer-specific metabolic pathways or receptor interactions .
  • Literature Review : Follow systematic review protocols to identify mechanistic studies on retinoid-lipid interactions. Prioritize primary literature that reports raw spectral data or kinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.